4-Indazol-2-ylphenol is a compound that belongs to the indazole family, characterized by its unique structure comprising an indazole ring fused with a phenolic group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. The indazole scaffold is notable for its diverse pharmacological properties, making derivatives like 4-Indazol-2-ylphenol of particular interest for further exploration.
4-Indazol-2-ylphenol can be synthesized through various chemical methods, often involving modifications of established synthetic routes for indazole derivatives. The compound can be derived from starting materials such as phenols and indazole precursors, utilizing techniques like palladium-catalyzed reactions or microwave-assisted synthesis to enhance yield and efficiency.
This compound is classified as an organic heterocyclic compound, specifically a phenolic indazole derivative. It is recognized for its potential therapeutic applications, particularly in the fields of cancer research and anti-inflammatory studies.
The synthesis of 4-Indazol-2-ylphenol typically employs several established methods, including:
For instance, one reported method involves heating a mixture of 2-nitrobenzaldehyde and aniline under reflux conditions, followed by treatment with triethyl phosphite to yield 2-phenyl-2H-indazole derivatives. Subsequent reactions can introduce hydroxyl groups at specific positions to form 4-Indazol-2-ylphenol .
The molecular structure of 4-Indazol-2-ylphenol consists of an indazole ring (a five-membered ring containing two nitrogen atoms) linked to a phenolic group (a benzene ring with a hydroxyl group). The specific arrangement of these groups contributes to its chemical properties and biological activity.
The molecular formula for 4-Indazol-2-ylphenol is , with a molecular weight of approximately 175.17 g/mol. Its structural representation highlights the connectivity between the indazole moiety and the phenolic group, which is crucial for its reactivity and interaction with biological targets.
4-Indazol-2-ylphenol can participate in various chemical reactions typical of phenolic compounds and heterocycles:
For example, when subjected to bromination or nitration, 4-Indazol-2-ylphenol can yield various substituted derivatives that may exhibit enhanced biological activities .
The mechanism of action for compounds like 4-Indazol-2-ylphenol often involves interaction with specific biological targets such as enzymes or receptors. For instance, it may inhibit tubulin polymerization, similar to other indazole derivatives known for their anticancer properties.
Studies have shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The binding affinity and interaction profiles are typically evaluated using computational docking studies alongside in vitro assays.
4-Indazol-2-ylphenol is generally characterized by:
The compound exhibits typical phenolic characteristics such as:
Relevant data from studies indicate that the compound's stability can be influenced by pH and solvent conditions .
4-Indazol-2-ylphenol has potential applications in several scientific domains:
Research continues into optimizing its structure for improved efficacy against various diseases, including cancer and inflammatory conditions .
Systematic nomenclature for this scaffold adheres to IUPAC conventions, designating the parent structure as 4-(2H-indazol-2-yl)phenol (CAS RN: 40643-17-2). Its molecular formula is C₁₃H₁₀N₂O, with a molecular weight of 210.24 g/mol [2]. The core structure consists of a phenol ring connected at the para-position (C-4) to the N-2 atom of the indazole system. This linkage distinguishes it from isomeric forms like 4-(1H-indazol-1-yl)phenol, where connectivity occurs at N-1.
Table 1: Nomenclature and Structural Descriptors of 4-Indazol-2-ylphenol
Nomenclature System | Designation | Significance |
---|---|---|
IUPAC Name | 4-(2H-Indazol-2-yl)phenol | Specifies N-2 linkage and 2H-tautomer |
CAS Registry Number | 40643-17-2 | Unique chemical identifier for regulatory and commercial purposes |
Molecular Formula | C₁₃H₁₀N₂O | Confirms elemental composition and unsaturation index |
Common Synonyms | 4-(2H-Indazol-2-yl)phenol; 2-(4-Hydroxyphenyl)-2H-indazole | Reflects historical naming conventions in chemical literature |
Derivatives arise via substitution on three modifiable regions:
Crystallographic analyses confirm near-orthogonal dihedral angles (~85–89°) between the indazole and phenolic rings, reducing conjugation but enhancing three-dimensionality for target engagement [4].
The synthesis of indazole-phenol hybrids evolved from classical cyclization methods to contemporary catalytic strategies. Early routes (1960s) relied on Cadogan-Sundberg cyclizations, where o-nitrobenzyl alcohols or aldehydes underwent reductive cyclization using triethyl phosphite. While effective, these methods suffered from harsh conditions (reflux temperatures >150°C) and moderate yields (typically 40–60%) [8].
The 1990s introduced palladium-catalyzed intramolecular aminations, enabling C-N bond formation under milder conditions. This advancement facilitated access to N-1-alkylated indazoles but struggled with phenol-protection requirements [4]. A transformative breakthrough emerged in the 2010s with ultrasound-assisted one-pot syntheses, combining Schiff base formation and Cadogan cyclization under solvent-free conditions. This approach boosted yields to >90% for unsubstituted derivatives while reducing reaction times from hours to minutes [8].
Table 2: Evolution of Synthetic Methodologies for Indazole-Phenol Scaffolds
Era | Methodology | Key Advance | Yield Range | Limitations |
---|---|---|---|---|
1960s–1980s | Classical Cadogan cyclization | First reliable access to 2-arylindazoles | 40–65% | High temperatures, low functional group tolerance |
1990s–2000s | Pd-catalyzed intramolecular amination | Enabled N-1 functionalization | 50–75% | Requires pre-formed hydrazines, palladium cost |
2010s–present | Ultrasound-assisted one-pot synthesis | Neat conditions, reduced reaction times | 70–92% | Limited scale-up data |
Recent innovations include aryne [3+2] cycloadditions using o-silylaryl triflates and diazo compounds, permitting modular assembly of 3-substituted indazole-phenols at room temperature [4]. These methods exemplify the trajectory toward greener, atom-economical processes.
Molecular Pharmacology
The scaffold demonstrates broad-spectrum antiprotozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. Structure-activity relationship (SAR) studies reveal critical pharmacophoric elements:
Table 3: Antiprotozoal Activity of Select 4-Indazol-2-ylphenol Derivatives
Substituent (R) | E. histolytica IC₅₀ (μM) | G. intestinalis IC₅₀ (μM) | T. vaginalis IC₅₀ (μM) |
---|---|---|---|
H (unsubstituted) | 0.080 ± 0.004 | 0.113 ± 0.022 | 0.118 ± 0.022 |
4-Cl | 0.042 ± 0.003 | 0.063 ± 0.003 | 0.107 ± 0.003 |
4-COOCH₃ | 0.022 ± 0.003 | 0.063 ± 0.006 | 0.107 ± 0.006 |
2-Cl | 0.051 ± 0.004 | 0.035 ± 0.003 | 0.043 ± 0.002 |
2-CF₃ | 0.038 ± 0.002 | 0.029 ± 0.001 | 0.068 ± 0.004 |
Data adapted from antiprotozoal screening studies [8]
Mechanistically, these derivatives may inhibit protozoal nitric oxide synthase (iNOS) or disrupt redox homeostasis, analogous to the inhibition of human iNOS by related phenylimidazoles [10].
Materials Science
The indazole-phenol system functions as:
In organic electronics, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol variants serve as hole-transport materials (HOMO levels: ≈ –5.2 eV) in OLEDs, leveraging their thermal stability (decomposition >250°C) and film-forming properties [6] [7]. The scaffold’s modular synthesis enables precise energy-level engineering for device optimization.
The trajectory of 4-indazol-2-ylphenol research underscores its dual utility: as a pharmacophore against neglected tropical diseases and as a multifunctional building block in advanced material systems. Future directions include exploiting its metal-coordination capability for anticancer therapeutics and high-efficiency electroluminescent devices.
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0